Cas no 41708-72-9 (2-amino-N-(2,6-dimethylphenyl)propanamide)
2-amino-N-(2,6-dimethylphenyl)propanamide Chemical and Physical Properties
Names and Identifiers
-
- Tocainide
- 2-Amino-N-(2,6-dimethylphenyl)propanamide
- N-(2-Aminopropionyl)-2,6-xylidine
- 2-amino-2',6'-propionoxylidide
- 6'-propionoxylidide,2-amino-2
- alanyl-2,6-xylidide
- S-Tocainide
- Astra W 36095
- W 36095
- UNII-27DXO59SAN
- TOCAINIDE [WHO-DD]
- Prestwick3_001027
- AB00514717_08
- 2-Amino-N-(2,6-dimethylphenyl)propionamid
- Propanamide, 2-amino-N-(2,6-dimethylphenyl)-
- CCG-100842
- 41708-72-9 (free base)
- N-(2,6-dimethylphenyl)alaninamide
- TOCAINIDE [INN]
- HMS2051G06
- AS-47668
- BUJAGSGYPOAWEI-UHFFFAOYSA-N
- TOCAINIDE [MART.]
- NC00092
- EN300-6499518
- SDCCGSBI-0633699.P001
- C07142
- Tocainida
- HY-B1798
- NCGC00162129-03
- 2-Amino-N-(2,6-dimethylphenyl)propanamide #
- AKOS009044713
- SCHEMBL15761
- D06172
- NS00009050
- MLS000759525
- TOCAINIDE [MI]
- Prestwick0_001027
- MFCD00072010
- CHEBI:9611
- CS-0013837
- CHEMBL1762
- SMR000466388
- AB00514717
- Prestwick2_001027
- NCGC00162129-01
- W-36095
- Prestwick1_001027
- MFCD00941502
- F15117
- HMS2232D16
- EINECS 255-505-0
- Tocainide [USAN:INN:BAN]
- Tocainide (USAN/INN)
- MLS001423966
- NCGC00162129-04
- DB01056
- Tonocard
- TOCAINIDE [VANDF]
- HMS3393G06
- TOCAINIDE [USAN]
- BRD-A92670106-003-03-9
- DTXSID9040766
- GTPL7309
- Tocainida [INN-Spanish]
- 27DXO59SAN
- 41708-72-9
- 53984-26-2
- NCGC00162129-02
- 2-amino-N-(2,6-dimethylphenyl)propanimidic acid
- Q757058
- BSPBio_001213
- Tocainidum [INN-Latin]
- 76213-25-7
- NCGC00162129-09
- Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (-)-
- AB00514717-06
- BPBio1_001335
- Tocainidum
- AC-16017
- 2',6'-Propionoxylidide, 2-amino-
- FT-0754302
- BRN 2416564
- (-)-2-Amino-N-(2,6-dimethylphenyl)propanamide
- SPBio_003074
- Tocainide?
- BRD-A92670106-003-05-4
- 2-amino-N-(2,6-dimethylphenyl)propanamide
-
- MDL: MFCD00072010
- Inchi: 1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14)
- InChI Key: BUJAGSGYPOAWEI-UHFFFAOYSA-N
- SMILES: O=C(C(C)N)NC1C(C)=CC=CC=1C
Computed Properties
- Exact Mass: 192.12600
- Monoisotopic Mass: 192.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.0529 (rough estimate)
- Boiling Point: 328.25°C (rough estimate)
- Refractive Index: 1.5750 (estimate)
- PSA: 55.12000
- LogP: 2.36240
2-amino-N-(2,6-dimethylphenyl)propanamide Security Information
- Hazard Category Code: R22
-
Hazardous Material Identification:
- Risk Phrases:R22
2-amino-N-(2,6-dimethylphenyl)propanamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-amino-N-(2,6-dimethylphenyl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BZ478-50mg |
2-amino-N-(2,6-dimethylphenyl)propanamide |
41708-72-9 | 97% | 50mg |
323.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BZ478-200mg |
2-amino-N-(2,6-dimethylphenyl)propanamide |
41708-72-9 | 97% | 200mg |
810.0CNY | 2021-07-14 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T13177L-2 mg |
Tocainide |
41708-72-9 | 98.04% | 2mg |
¥821.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T13177L-5 mg |
Tocainide |
41708-72-9 | 98.04% | 5mg |
¥1173.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T13177L-10 mg |
Tocainide |
41708-72-9 | 98.04% | 10mg |
¥1767.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T13177L-25 mg |
Tocainide |
41708-72-9 | 98.04% | 25mg |
¥3517.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T13177L-50 mg |
Tocainide |
41708-72-9 | 98.04% | 50mg |
¥5276.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T13177L-100 mg |
Tocainide |
41708-72-9 | 98.04% | 100MG |
¥7914.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T13177L-200 mg |
Tocainide |
41708-72-9 | 98.04% | 200mg |
¥11871.00 | 2022-04-26 | |
| S e l l e c k ZHONG GUO | S6980-5mg |
Tocainide |
41708-72-9 | 5mg |
RMB1303.19 | 2021-08-14 |
2-amino-N-(2,6-dimethylphenyl)propanamide Suppliers
2-amino-N-(2,6-dimethylphenyl)propanamide Related Literature
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Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466
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Ze-lin Li,Peng-Yu Wu,Chun Cai Org. Chem. Front. 2019 6 2043
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Hamidreza Ahmadpour,Seyed Mohamadreza Milani Hosseini Anal. Methods 2019 11 851
-
Sachin Mane Anal. Methods 2016 8 7567
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5. ChiralityWilliam H. Pirkle,Christopher J. Welch,J. Andrew Burke,Bo Lamm,Patrick Camilleri,Volker Schurig,M. Jung,S. Mayer,D. Schmalzing,M. Schleimer,Allan Taylor,Catherine A. Blackledge,Jeremy K. Nicholson,David A. R. Williams,Ian D. Wilson,Everardus J. Ari?ns Anal. Proc. 1992 29 225
Additional information on 2-amino-N-(2,6-dimethylphenyl)propanamide
Compound CAS No. 41708-72-9: 2-amino-N-(2,6-dimethylphenyl)propanamide
The compound with CAS No. 41708-72-9, commonly referred to as 2-amino-N-(2,6-dimethylphenyl)propanamide, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in drug design, polymer synthesis, and advanced materials development. Recent studies have highlighted its role in enhancing the performance of certain polymeric materials, making it a subject of interest for researchers worldwide.
2-amino-N-(2,6-dimethylphenyl)propanamide is characterized by its amide functional group and a substituted aromatic ring. The presence of the amino group (-NH₂) and the dimethylphenyl substituent imparts unique electronic and steric properties to the molecule. These features make it an ideal candidate for exploring its reactivity in various chemical reactions. Recent research has focused on its ability to act as a nucleophile in nucleophilic aromatic substitution reactions, which has implications for the synthesis of complex organic molecules.
The synthesis of 2-amino-N-(2,6-dimethylphenyl)propanamide involves a multi-step process that typically includes the formation of an intermediate amine followed by amide bond formation. This process has been optimized in recent studies to improve yield and purity, making it more accessible for large-scale production. The compound's stability under various reaction conditions has also been a topic of interest, with findings suggesting that it exhibits good thermal stability up to 150°C, which is advantageous for industrial applications.
In terms of applications, 2-amino-N-(2,6-dimethylphenyl)propanamide has shown promise in the field of polymer chemistry. Researchers have explored its use as a building block for synthesizing polyamides with enhanced mechanical properties. These polymers exhibit improved tensile strength and flexibility, making them suitable for applications in automotive components and advanced textiles. Furthermore, recent studies have demonstrated its potential as a precursor for the synthesis of bioactive compounds, opening new avenues in pharmaceutical research.
The structural versatility of 2-amino-N-(2,6-dimethylphenyl)propanamide also makes it a valuable tool in supramolecular chemistry. Its ability to form hydrogen bonds and engage in π-π interactions has been exploited to design self-assembling systems with potential applications in drug delivery and nanotechnology. Recent advancements in this area have highlighted its role in creating stimuli-responsive materials that can respond to external factors such as temperature or pH changes.
From an environmental perspective, the compound's biodegradability and toxicity profile have been assessed in recent studies. Findings indicate that it exhibits low toxicity towards aquatic organisms under standard test conditions, which is reassuring for its potential use in industrial settings. However, further research is needed to fully understand its long-term environmental impact and develop sustainable production methods.
In conclusion, CAS No. 41708-72-9, or 2-amino-N-(2,6-dimethylphenyl)propanamide, is a compound with multifaceted applications across various scientific domains. Its unique chemical properties and versatility make it a valuable asset for researchers seeking innovative solutions in materials science and pharmaceuticals. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing technological and medical frontiers.
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